![molecular formula C19H22N6 B3036238 5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine CAS No. 339021-25-9](/img/structure/B3036238.png)
5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine
Overview
Description
The compound is a complex organic molecule that contains a piperazine ring and a triazole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Scientific Research Applications
- Researchers have explored the potential of this compound as an antidepressant and anxiolytic agent. Its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggests a role in mood regulation and anxiety reduction .
- Studies have investigated the compound’s effects on dopaminergic pathways, which are implicated in schizophrenia and other psychotic disorders. Preliminary findings indicate antipsychotic properties, although further research is needed to validate its clinical utility .
- The compound’s triazolylamine scaffold has attracted interest in cancer research. It may inhibit specific enzymes involved in tumor growth and metastasis. Researchers are exploring its potential as a targeted therapy for various cancers .
- In vitro and animal studies suggest that this compound may protect neurons from oxidative stress and inflammation. Its ability to modulate neuroinflammatory pathways makes it a candidate for neurodegenerative disease research .
- Investigations into the compound’s antimicrobial properties have revealed inhibitory effects against certain bacteria and fungi. Researchers are studying its mechanism of action and potential applications in treating infections .
- The unique structure of 5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine makes it suitable for drug delivery systems. Scientists are designing nanoformulations using this compound to enhance drug solubility, stability, and targeted delivery .
Antidepressant and Anxiolytic Properties
Antipsychotic Activity
Cancer Therapeutics
Neuroprotective Effects
Antimicrobial Activity
Drug Delivery Systems
Future Directions
The future directions for research on your compound would depend on its properties and potential applications. Given the presence of the piperazine and triazole rings, it could be interesting to explore its potential uses in pharmaceuticals, as both of these structures are found in a variety of medicinal compounds .
Mechanism of Action
Mode of Action
It is known that benzhydryl piperazine derivatives have been evaluated for their anticonvulsant activity . They may interact with their targets, causing changes that could potentially lead to anticonvulsant effects.
Result of Action
Some benzhydryl piperazine derivatives have shown good anticonvulsant activity and less neurotoxicity .
properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c20-18-21-19(23-22-18)25-13-11-24(12-14-25)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMBDUACXYYBEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=N2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181285 | |
Record name | 5-[4-(Diphenylmethyl)-1-piperazinyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine | |
CAS RN |
339021-25-9 | |
Record name | 5-[4-(Diphenylmethyl)-1-piperazinyl]-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339021-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Diphenylmethyl)-1-piperazinyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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